![molecular formula C11H14N2O2S B12114502 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione CAS No. 81038-90-6](/img/structure/B12114502.png)
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione is a heterocyclic compound that contains a thiazoline ring. Thiazoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione typically involves the condensation of an appropriate arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole in the presence of a catalyst such as NaCl under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione involves its interaction with biological targets such as enzymes and receptors. The thiazoline ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects. The compound may also modulate signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A parent compound with a similar ring structure.
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Thiazolidine: A reduced form of thiazoline.
Uniqueness
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications and diverse reactivity make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
81038-90-6 |
|---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C11H14N2O2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)16(14,15)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YSUPAKKXLJBXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C1C2=CC=CC=C2S(=O)(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



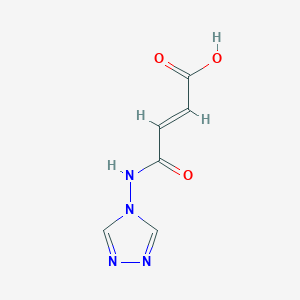
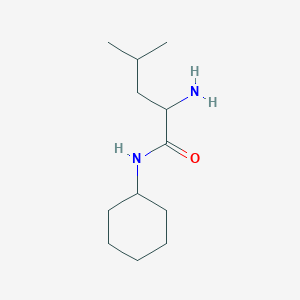

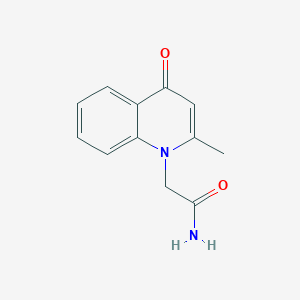


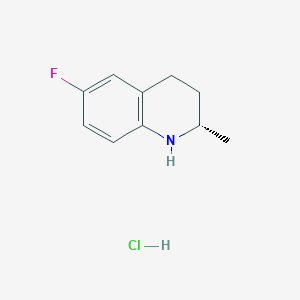

![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
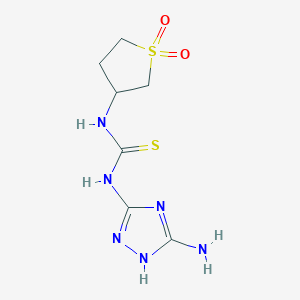
![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
